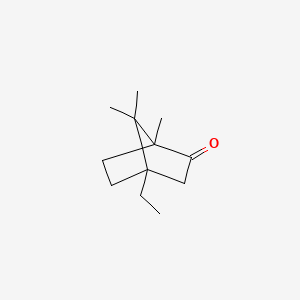

4-Ethylcamphor

Description

Structure

3D Structure

Properties

CAS No. |

90547-83-4 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

4-ethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C12H20O/c1-5-12-7-6-11(4,9(13)8-12)10(12,2)3/h5-8H2,1-4H3 |

InChI Key |

CKBXFJIWHMQXQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC(C1(C)C)(C(=O)C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethylcamphor and Its Derivatives

Novel Synthetic Routes to 4-Ethylcamphor Structures

Recent advancements in organic synthesis have provided new pathways to access camphor (B46023) derivatives with precise control over their three-dimensional structure and with improved environmental considerations.

Achieving stereochemical control is paramount in the synthesis of complex natural product derivatives. Stereoselective synthesis preferentially forms one stereoisomer over others. egrassbcollege.ac.in When a reaction between achiral reagents produces a chiral product, it typically results in a racemic mixture of both enantiomers; therefore, enantioselective methods, which yield a surplus of one enantiomer, are highly sought after. libretexts.org

In the context of camphor, which is inherently chiral, synthetic transformations often focus on diastereoselectivity—controlling the configuration of newly formed stereocenters relative to those already present. A key strategy for introducing an ethyl group onto the camphor skeleton is through the alkylation of its enolate at the C3 position. The stereochemical outcome of this reaction is influenced by several factors. Research on the alkylation of camphor-derived imines, such as the (R)-camphor imine of tert-butyl glycinate, has shown that diastereoselectivity is dependent on the π-electron density of the alkylating agent, the metal cation of the enolate, and the cosolvent used. uwindsor.ca For instance, inferior selectivities are often observed when using HMPA as a cosolvent with lithium or sodium enolates. uwindsor.ca

Chiral catalysts are instrumental in enantioselective synthesis, creating a temporary unsymmetrical environment that favors reaction on one face of the substrate. libretexts.org While direct enantioselective synthesis of 4-ethylcamphor is not extensively documented, the principles are well-established. For example, the Sharpless epoxidation, which uses a chiral titanium-diethyl tartrate complex, demonstrates how a chiral catalyst can achieve high enantiomeric excess in the modification of allylic alcohols. libretexts.org Such principles can be extended to reactions on camphor precursors to control the formation of specific enantiomers.

| Factor | Influence on Diastereoselectivity | Research Finding |

| Metal Cation | The choice of the metal cation for the enolate (e.g., Li+, Na+, K+) affects the geometry and aggregation state of the enolate, thereby influencing which face is more accessible for alkylation. uwindsor.ca | Lithium and Sodium cations were associated with inferior diastereomeric excesses in certain alkylations of a camphor imine derivative. uwindsor.ca |

| Cosolvent | Polar aprotic cosolvents like Hexamethylphosphoramide (HMPA) can solvate the metal cation, leading to a more reactive "naked" enolate and potentially altering the transition state geometry, which impacts selectivity. uwindsor.ca | The use of HMPA as a cosolvent resulted in lower diastereoselectivity (de's < 95%) in the alkylation of a camphor imine with electron-rich π-systems. uwindsor.ca |

| Alkylating Agent | The electronic properties of the alkylating agent, specifically its π-electron density, can influence the reaction's stereochemical outcome through electronic interactions in the transition state. uwindsor.ca | Alkylating agents with electron-rich π-systems, such as certain benzyl (B1604629) bromides, contributed to lower diastereoselectivity. uwindsor.ca |

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Its twelve principles provide a framework for creating more sustainable synthetic routes. mit.edusigmaaldrich.com

Key principles applicable to 4-ethylcamphor synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. sigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a reaction multiple times, minimizing waste. sigmaaldrich.com Recent developments in C–H functionalization often rely on catalytic methods to derivatize the camphor framework selectively. researchgate.net

Use of Renewable Feedstocks: Camphor itself is a prime example of a renewable feedstock, as it is a natural product sourced from the camphor tree. chim.it

Safer Solvents and Auxiliaries: The search for alternative, environmentally benign solvents is a core area of green chemistry research. organic-chemistry.orgrsc.org For instance, performing reactions in water or using solvent-free methods like mechanochemistry can significantly reduce environmental impact. mit.edu

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. mit.edu

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the majority of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification processes. While specific MCRs for 4-ethylcamphor are not prominent in the literature, the strategy could be applied to construct complex camphor derivatives by designing a reaction that brings together camphor, an ethylating agent, and another functional component in one pot.

Synthesis of 4-Ethylcamphor Analogs and Functionalized Derivatives

Creating analogs of 4-ethylcamphor involves modifying the camphor skeleton or further transforming the ethyl group. These modifications allow for the exploration of structure-activity relationships and the development of new compounds with unique properties.

The rigid bicyclo[2.2.1]heptane skeleton of camphor can be functionalized at various positions. msu.ru Recent advances in C-H functionalization provide powerful tools for derivatizing the camphor framework in a predictable and selective manner. researchgate.netresearchgate.net

Alkylation: Besides the classical C3-alkylation via an enolate, modern methods allow for functionalization at remote, typically unreactive positions. A novel method has been developed to functionalize the camphor skeleton at the C8 methyl group through an intramolecular hydrogen atom abstraction process. acs.orgnih.gov This is achieved by converting a camphor-derived aminonitrile into a nitrogen-centered radical, which then abstracts a hydrogen atom from C8. The resulting carbon-centered radical can be trapped by an alkylating agent. acs.orgnih.gov

Arylation: The direct arylation of C-H bonds is a powerful tool for creating complex molecular architectures. Palladium-catalyzed C-H arylation has been successfully applied to the bornylamine scaffold, derived from camphor. researchgate.net By using picolinamide (B142947) as a directing group, highly selective monoarylation can be achieved. researchgate.net Another method allows for the α-arylation of 3,9-dibromocamphor, providing a route to various α-arylated camphor derivatives in good yields. acs.org

| Reaction Type | Position | Method | Catalyst/Reagent | Key Feature |

| Alkylation | C8 | Intramolecular Hydrogen Atom Abstraction | Photoredox catalysis on an aminonitrile derivative | Functionalization of a remote, unactivated C-H bond. acs.orgnih.gov |

| Alkylation | C3 | Diastereoselective Alkylation | Camphor imine + base (e.g., LDA) + alkyl halide | Established method for α-functionalization with stereocontrol influenced by reaction conditions. uwindsor.ca |

| Arylation | C-H on bornylamine | Directed C-H Activation | Palladium catalyst with picolinamide directing group | Highly selective monoarylation on the amine-derived scaffold. researchgate.net |

| Arylation | C3 (α-position) | Arylation of Dibromocamphor | Reaction of 3,9-dibromocamphor with arylating agents | Provides a direct route to 3-aryl camphor derivatives. acs.org |

Once the ethyl group is installed on the camphor skeleton, it can be further modified to create a wide array of functionalized derivatives. These transformations rely on standard, well-established reactions in organic chemistry. The ability to tailor surface characteristics is crucial for many applications of functionalized molecules. rsc.org

Possible derivatizations of the ethyl group include:

Oxidation: The ethyl group can be oxidized to introduce oxygen-containing functionalities. For example, oxidation at the benzylic-like position (if adjacent to an aromatic ring) or through radical-mediated processes could yield a secondary alcohol. This alcohol could be further oxidized to a ketone.

Halogenation: Free-radical halogenation could introduce a bromine or chlorine atom onto the ethyl chain, creating a handle for subsequent nucleophilic substitution reactions.

Amination: The halogenated derivative could be converted to an amine through substitution with ammonia (B1221849) or an azide (B81097) followed by reduction. Hydroxyl-functionalized aminopolymers have been studied for their unique properties. chemrxiv.org

These functional group interconversions significantly expand the chemical space accessible from a 4-ethylcamphor scaffold, enabling the synthesis of diverse analogs for various research applications.

Preparation of Chiral Ligands Incorporating 4-Ethylcamphor Scaffold

The rigid, chiral bicyclic framework of camphor and its derivatives, such as 4-ethylcamphor, has made it a valuable scaffold in the design and synthesis of chiral ligands for asymmetric catalysis. These ligands leverage the inherent stereochemistry of the camphor backbone to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. The synthesis of such ligands often involves the modification of the camphor skeleton to introduce coordinating atoms like nitrogen, phosphorus, or oxygen.

A common strategy involves the derivatization of the camphor structure to introduce functional groups that can act as ligating sites. While specific examples detailing the synthesis of chiral ligands directly from 4-ethylcamphor are not extensively documented in the provided search results, the principles can be inferred from the broader chemistry of camphor derivatives. For instance, camphor is a precursor for the synthesis of various chiral ligands, including those used in asymmetric synthesis. msu.ru The synthesis of these ligands often starts from commercially available, enantiopure camphor derivatives. uni-heidelberg.de

The preparation of these ligands is a multi-step process that can involve:

Functionalization of the camphor backbone: This can include reactions at the carbonyl group or at adjacent carbon atoms to introduce new functionalities.

Introduction of coordinating moieties: Groups containing heteroatoms like N, P, or O are introduced to enable coordination with a metal center. These moieties are often part of a larger chemical structure that can be tuned sterically and electronically.

Linking to a metal center: The synthesized chiral ligand is then complexed with a suitable metal precursor to form the active asymmetric catalyst. wikidoc.org

The C2 symmetry often found in these ligands is a desirable feature as it can reduce the number of possible transition states in a catalytic cycle, leading to higher enantioselectivity. wikidoc.org The development of chiral ligands is a continuous area of research, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. mdpi.comrsc.orgsigmaaldrich.com

Theoretical and Computational Chemistry of 4 Ethylcamphor

Quantum Chemical Calculations on 4-Ethylcamphor

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the spectroscopic behavior of 4-ethylcamphor. These calculations are typically performed using methodologies like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. mdpi.com

The electronic structure of a molecule is key to understanding its reactivity and physical properties. numberanalytics.com For 4-ethylcamphor, quantum chemical calculations can elucidate the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges and Electrostatic Potential: Calculations can determine the partial charges on each atom within the 4-ethylcamphor molecule. This information, often visualized through an electrostatic potential map, highlights the electron-rich and electron-deficient regions of the molecule, which is essential for predicting how it will interact with other molecules. For instance, the Restrained ElectroStatic Potential (RESP) charge calculation method is commonly used in molecular dynamics simulations to determine atomic charges. mdpi.com

Bonding Analysis: The nature of the covalent bonds within the 4-ethylcamphor molecule, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated and compared with experimental data where available. These geometric parameters are optimized to find the molecule's lowest energy structure. mdpi.com

Table 1: Calculated Electronic Properties of 4-Ethylcamphor (Exemplary Data)

| Property | Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | 0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.9 D | B3LYP/6-31G(d) |

Note: The values presented in this table are illustrative and would be derived from specific quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties of 4-ethylcamphor, which can be compared with experimental spectra to confirm the molecular structure and understand its electronic transitions.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the 4-ethylcamphor molecule. numberanalytics.com These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the types of electronic excitations the molecule can undergo.

Molecular Dynamics and Conformational Analysis of 4-Ethylcamphor

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of 4-ethylcamphor, including its conformational changes and interactions with other molecules. wustl.edursc.org These simulations solve Newton's equations of motion for the atoms in the system, yielding a trajectory that describes how their positions and velocities change over time. wustl.edu

By systematically rotating the bonds of the ethyl group and calculating the potential energy at each step, a conformational energy landscape can be generated. libretexts.org This landscape reveals the low-energy conformations (energy minima) that the molecule is most likely to adopt. lumenlearning.com The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of 4-Ethylcamphor Conformers (Exemplary Data)

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

Note: This table provides a simplified, hypothetical example. A full analysis would involve multiple dihedral angles.

MD simulations can capture the dynamic behavior of 4-ethylcamphor, including the transitions between different conformations. nih.gov The rate of these transitions is dependent on the energy barriers separating the conformers on the potential energy surface. ethz.ch

Stereomutation refers to the isomerization process involving the change in the configuration at a stereocenter. While the rigid bicyclic structure of the camphor (B46023) backbone is less prone to such changes under normal conditions, the flexibility of the ethyl group can be studied in detail through MD simulations. These simulations can reveal the pathways and timescales of conformational interconversions. ethz.ch

The behavior of 4-ethylcamphor in a solution is significantly influenced by its interactions with the surrounding solvent molecules. numberanalytics.comutwente.nl MD simulations are an excellent tool for studying these intermolecular interactions, which can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). libretexts.org

By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent affects the conformational preferences of 4-ethylcamphor and how the solute, in turn, structures the solvent molecules around it. mdpi.comresearchgate.net The choice of solvent can impact the relative energies of different conformers, potentially stabilizing one over another. numberanalytics.com The effect of the solvent on the system's properties can be significant. utwente.nl

Computational Modeling of Reaction Mechanisms Involving 4-Ethylcamphor

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions at the molecular level. For a molecule like 4-Ethylcamphor, these methods can predict reaction pathways, characterize transient species, and explain observed selectivities. The insights gained are crucial for designing new synthetic routes and understanding biological transformations.

The elucidation of a reaction mechanism hinges on identifying the transition state (TS), the highest energy point along the reaction coordinate. acs.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting structures. nih.govresearchgate.net

A well-studied reaction for the parent compound, camphor, is its hydroxylation by cytochrome P450 to produce 5-exo-hydroxycamphor. nih.govacs.org DFT calculations have shown that this reaction proceeds via a two-step, oxygen-rebound mechanism. nih.govacs.org The initial and rate-determining step is the abstraction of a hydrogen atom from the C5 position by the active iron-oxo species of the enzyme, leading to a carbon radical intermediate. nih.govacs.org The subsequent "rebound" step, where the hydroxyl group is transferred to the radical, is virtually barrierless. nih.gov

For 4-Ethylcamphor, a similar hydroxylation reaction can be envisaged. The presence of the ethyl group at the C4 position would likely influence the regioselectivity and stereoselectivity of such a reaction. Computational modeling could predict the relative activation energies for hydrogen abstraction from different positions on the camphor skeleton, including the ethyl group itself.

Table 1: Hypothetical Relative Activation Energies for Hydrogen Abstraction from 4-Ethylcamphor

| Position of H-Abstraction | Hypothetical Relative Activation Energy (kcal/mol) | Expected Major Product |

| C5 (exo) | Base | 5-exo-hydroxy-4-ethylcamphor |

| C6 (exo) | + 2-4 | 6-exo-hydroxy-4-ethylcamphor |

| C3 | + 5-7 | 3-hydroxy-4-ethylcamphor |

| Ethyl (alpha) | + 3-5 | 4-(1-hydroxyethyl)camphor |

| Ethyl (beta) | + 6-8 | 4-(2-hydroxyethyl)camphor |

Note: This table is illustrative and based on general principles of C-H bond activation. Actual values would require specific DFT calculations.

Similarly, computational studies on the Darzens reaction of camphor-derived α-bromoketones have utilized DFT to investigate the reaction mechanism and diastereoselectivity. researchgate.net These calculations revealed a two-step process involving an aldol-like reaction followed by epoxide formation. researchgate.net Such a computational approach could be applied to a hypothetical reaction involving a bromoacetyl derivative of 4-Ethylcamphor to predict the stereochemical outcome.

Computational chemistry is instrumental in mapping out the complete catalytic cycles of complex enzymatic and organometallic reactions. For camphor and its derivatives, the catalytic cycle of cytochrome P450-mediated hydroxylation is a prime example. acs.orgacs.org DFT calculations have been used to study the energetics of the conversion of the iron-peroxo species to the highly reactive iron-oxo species (Compound I), which is the active oxidant. nih.govacs.org These studies have shown that a significant amount of energy is released during this process, which helps to overcome the high activation barrier of the initial hydrogen abstraction step. nih.gov

In the context of 4-Ethylcamphor, if it were a substrate for a catalyst, computational modeling could be employed to:

Determine the binding affinity and orientation of 4-Ethylcamphor within the catalyst's active site.

Calculate the energy profile of the entire catalytic cycle, identifying the rate-determining step.

Investigate the role of the catalyst in lowering the activation energies of key steps.

Rationalize the observed chemo-, regio-, and stereoselectivity of the catalyzed reaction.

For instance, camphor-derived auxiliaries have been used in the Pauson-Khand reaction, and computational studies have been performed to understand the stereochemical course of the reaction. acs.org A similar approach for a hypothetical catalytic system involving 4-Ethylcamphor would provide valuable insights into the mechanism and the role of the ethyl group in directing the reaction.

For a molecule like 4-Ethylcamphor, an ML model could be used to predict the major product of a reaction given a set of reactants and conditions. This is typically done in a two-step process:

Candidate Generation: A set of chemically plausible products is generated using predefined reaction templates or rules. acs.orgnih.gov

Product Ranking: The ML model then ranks these candidates to predict the most likely major product. acs.orgnih.gov

Table 2: Potential Machine Learning Approaches for Reaction Prediction of 4-Ethylcamphor

| ML Model Type | Input Features | Predicted Outcome | Potential Application for 4-Ethylcamphor |

| Neural Network | Molecular Fingerprints, Reaction Templates | Major Product | Predicting the outcome of common organic reactions. |

| Gradient Boosting | 3D Structural Descriptors, Quantum Chemical Properties | Stereoselectivity (e.g., exo/endo) | Predicting the stereochemical outcome of additions to the carbonyl group. |

| Support Vector Machine | Descriptors of Catalyst and Substrate | Catalytic Activity/Selectivity | Screening potential catalysts for reactions involving 4-Ethylcamphor. |

While the development of a specific ML model for 4-Ethylcamphor would require a substantial amount of experimental or computationally generated data, the existing frameworks demonstrate the potential of this approach to accelerate the discovery and optimization of reactions involving this and other camphor derivatives.

Chiral Catalysis and Asymmetric Synthesis with 4 Ethylcamphor Derived Ligands

Design and Synthesis of Novel Chiral Ligands Based on Camphor (B46023)

The versatility of the camphor skeleton allows for its modification into several classes of chiral ligands. By functionalizing different positions on the camphor ring, researchers can tune the steric and electronic properties of the resulting ligands to suit specific catalytic transformations.

Phosphine (B1218219) ligands are among the most important ligand classes in transition metal catalysis. Chiral phosphines derived from camphor have been developed, often incorporating additional donor atoms to create bidentate chelating systems, which can impart greater stability and stereocontrol to the metal complex.

P,O-Ketophosphine Ligands: A notable example involves the synthesis of (1R)-endo-(+)-3-diphenylphosphinocamphor, a chiral β-ketophosphine ligand. This ligand is synthesized from (1R)-endo-(+)-3-bromocamphor via reaction of its lithium enolate with chlorodiphenylphosphine. nih.gov This P,O-type ligand has been used to synthesize palladium(II) and platinum(II) complexes, such as trans-[PdL₂Cl₂] and the chloro-bridged dimer [{PdL(µ-Cl)Cl}₂]. nih.gov These complexes demonstrate the ability of the camphor-derived phosphine to coordinate with transition metals, forming the basis for potential catalytic applications. nih.gov

P,N-Ligands: Mixed P,N ligands are of significant interest as they combine a soft, π-accepting phosphorus donor with a hard, σ-donating nitrogen atom. Current time information in Bangalore, IN. This combination can stabilize low-valent metal centers while making them more susceptible to oxidative addition. Current time information in Bangalore, IN. A series of optically active, pyrazole-tethered P,N bidentate ligands have been synthesized from camphor. The synthesis involves converting camphor into acyl derivatives which are then condensed with 2-bromophenyl hydrazine (B178648) to form a pyrazole (B372694) nucleus. Subsequent lithium-bromine exchange followed by reaction with PPh₂Cl yields the final P,N ligands. numberanalytics.com These ligands have been successfully complexed with palladium to generate active catalysts. numberanalytics.com

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis due to their strong σ-donating properties and steric tuneability. scripps.edu They form robust bonds with metal centers, creating stable and highly active catalysts. scripps.edu Common methods for synthesizing NHC-metal complexes include the deprotonation of an imidazolium (B1220033) salt with a base or transmetallation from a silver-NHC intermediate. magtech.com.cn

Despite the extensive research into both NHC ligands and camphor-based auxiliaries, a review of the scientific literature did not reveal specific examples of N-Heterocyclic Carbene ligands synthesized from a camphor or 4-ethylcamphor scaffold.

Chiral N,N'-dioxide ligands have been recognized as "privileged ligands" in asymmetric catalysis. unipd.itrsc.org They are typically C₂-symmetric and can act as neutral tetradentate ligands, coordinating with a wide variety of metal ions to form non-planar complexes that create a well-defined chiral environment for catalysis. rsc.orgrsc.org The synthesis of these ligands often starts from readily available chiral amino acids, which are coupled to form a flexible backbone that is subsequently oxidized. rsc.org

A thorough search of the available scientific literature did not yield examples of chiral N,N'-dioxide ligands being synthesized from a camphor or 4-ethylcamphor starting material.

Application of Camphor-derived Ligands in Asymmetric Catalysis

The true measure of a chiral ligand's utility is its performance in asymmetric catalytic reactions, where it must induce high stereoselectivity in the formation of new chemical bonds. Camphor-derived phosphine ligands have shown promise in several key transformations.

The formation of carbon-carbon bonds is fundamental to organic synthesis. Camphor-derived ligands have been successfully applied in palladium-catalyzed reactions that create new C-C bonds with high enantioselectivity.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed AAA reaction is a powerful method for constructing chiral centers. Camphor-derived pyrazole-tethered P,N ligands have been evaluated in the reaction between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate. The results show moderate to good enantioselectivity, demonstrating effective transfer of chirality from the camphor backbone to the product. numberanalytics.com

| Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Camphor-Pyrazole-PPh₂ (R=H) | 98 | 68 |

| Camphor-Pyrazole-PPh₂ (R=CF₃) | 99 | 72 |

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a vital tool for forming C-C bonds between aryl groups. The same camphor-derived P,N ligands were tested in the coupling of 1-phenylethyl chloride with phenylboronic acid. While the reaction proceeded with high yields, the enantioselectivity was found to be low, indicating that this particular ligand-catalyst system is less effective for this specific transformation. numberanalytics.com

| Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Camphor-Pyrazole-PPh₂ (R=H) | 99 | 15 |

| Camphor-Pyrazole-PPh₂ (R=CF₃) | 99 | 18 |

The catalytic enantioselective formation of bonds between carbon and heteroatoms (like nitrogen) is crucial for the synthesis of many biologically active molecules.

Asymmetric Allylic Amination: Camphor-derived P,N ligands have been applied in the palladium-catalyzed asymmetric allylic amination of 1,3-diphenyl-2-propenyl acetate with benzylamine. This reaction creates a new stereogenic C-N bond. The catalysis achieved high yields and moderate enantioselectivity, highlighting the potential of these ligands in C-N bond-forming reactions. numberanalytics.com

| Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Camphor-Pyrazole-PPh₂ (R=H) | 98 | 58 |

| Camphor-Pyrazole-PPh₂ (R=CF₃) | 99 | 62 |

Catalyst Regeneration and Turnover

Catalyst Regeneration refers to the process of restoring a deactivated catalyst to its original activity. wikipedia.org For chiral auxiliaries, this typically means recovering the auxiliary chemically unaltered after it has been cleaved from the product. wikipedia.orgsigmaaldrich.com An effective chiral auxiliary must be easily removable and recoverable for reuse to be economically viable, especially since these molecules can be expensive to synthesize. youtube.com

Turnover Number (TON) is a measure of a catalyst's productivity. In organometallic catalysis, it is defined as the number of moles of substrate that one mole of the catalyst can convert into the product before it becomes inactive. wikipedia.org A high TON indicates a more efficient and robust catalyst. The related term, Turnover Frequency (TOF) , measures the rate of this conversion, defining the number of turnovers per unit of time. wikipedia.org

For a catalytic system involving a 4-ethylcamphor-derived ligand, achieving a high TON would be a key goal. This would imply that the ligand-metal complex is stable under the reaction conditions and can facilitate a large number of catalytic cycles without significant degradation. Factors influencing the TON include the stability of the ligand, the nature of the metal center, and the reaction conditions. While specific data for 4-ethylcamphor-derived catalysts is not available, the general aim in catalyst development is to maximize both TON and TOF for process efficiency.

Supramolecular Chemistry and Host Guest Interactions of 4 Ethylcamphor

Principles of Host-Guest Chemistry with 4-Ethylcamphor as Guest or Host

Host-guest chemistry is fundamentally about molecular recognition, where a host molecule selectively binds to a specific guest molecule. atlantis-press.com The interactions governing this association are non-covalent, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. atlantis-press.commdpi.com

4-Ethylcamphor as a Guest:

Due to its pronounced hydrophobicity, 4-ethylcamphor is an ideal candidate to act as a guest molecule, particularly in aqueous solutions. It can be encapsulated within the hydrophobic cavity of various host molecules. mdpi.com Common classes of host molecules that could form inclusion complexes with 4-ethylcamphor include:

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar molecules like 4-ethylcamphor. europa.eumdpi.com The size of the cyclodextrin (B1172386) cavity (α-CD, β-CD, or γ-CD) would be a critical factor in determining the stability of the inclusion complex. europa.eu For instance, β-cyclodextrin is often suitable for encapsulating molecules of similar size to camphor (B46023) and its derivatives. d-nb.info The formation of such a complex can enhance the aqueous solubility and stability of the guest molecule. mdpi.com

Cucurbit[n]urils (CBs): These macrocyclic compounds are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a rigid, pumpkin-shaped structure with a hydrophobic cavity. wikipedia.org Cucurbiturils are known to form highly stable complexes with a variety of guest molecules, driven by hydrophobic and ion-dipole interactions. wikipedia.org The encapsulation of 4-ethylcamphor within a cucurbituril (B1219460) host could lead to significant changes in its physical and chemical properties.

Calixarenes: These are macrocycles formed from the condensation of phenols and formaldehyde, creating a cup-shaped molecule with a defined cavity. mdpi.com Modified, water-soluble calixarenes can encapsulate hydrophobic guests, with the binding affinity influenced by the size and shape complementarity between the host and 4-ethylcamphor. nankai.edu.cn

4-Ethylcamphor as a Host:

While less common, it is conceivable that derivatives of 4-ethylcamphor could be designed to act as hosts. By introducing specific functional groups capable of non-covalent interactions, such as hydrogen bonding or metal coordination sites, a scaffold based on the rigid camphor backbone could be created to bind smaller guest molecules. However, its primary and more natural role in supramolecular chemistry is that of a guest.

Thermodynamics and Kinetics of 4-Ethylcamphor Complex Formation

The formation of a host-guest complex is a dynamic equilibrium process, characterized by specific thermodynamic and kinetic parameters. atlantis-press.com

Thermodynamics:

The stability of a host-guest complex is quantified by the association constant (K_a) or the dissociation constant (K_d), which are related to the change in Gibbs free energy (ΔG) of the complexation process. nih.gov The thermodynamic profile of complex formation also includes changes in enthalpy (ΔH) and entropy (ΔS).

For the inclusion of a hydrophobic guest like 4-ethylcamphor into a host cavity in an aqueous environment, the primary driving force is often the hydrophobic effect . This process is typically characterized by:

Favorable Enthalpy (negative ΔH): This can arise from van der Waals interactions between the guest and the hydrophobic interior of the host cavity. The release of "high-energy" water molecules from the host's cavity upon guest inclusion also contributes to a negative enthalpy change. unina.it

Illustrative Thermodynamic Data for Host-Guest Complexation

| Host-Guest System (Illustrative) | K_a (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Adamantanol/β-Cyclodextrin | 1.8 x 10⁴ | -24.2 | -10.5 | 13.7 |

| Ferrocene/β-Cyclodextrin | 1.2 x 10⁴ | -23.3 | -14.2 | 9.1 |

| Naphthalene/β-Cyclodextrin | 6.0 x 10² | -15.9 | -2.1 | 13.8 |

Kinetics:

The kinetics of host-guest complexation describe the rates of the association (k_on) and dissociation (k_off) of the complex. For many host-guest systems, such as those involving cyclodextrins, these processes are extremely fast, often occurring on the millisecond timescale or even faster. nih.gov The ratio of the off-rate to the on-rate (k_off/k_on) defines the dissociation constant (K_d). Techniques such as NMR spectroscopy and ultrasonic relaxation spectroscopy can be employed to study the kinetics of these rapid exchange processes. mdpi.com

Molecular Recognition and Binding Specificity of 4-Ethylcamphor

Molecular recognition is the ability of a host to selectively bind a specific guest from a mixture of other molecules. nih.gov The specificity of the interaction between a host and 4-ethylcamphor would be governed by several factors:

Size and Shape Complementarity: The guest must fit snugly within the host's cavity. A host cavity that is too small will sterically hinder inclusion, while a cavity that is too large will result in weaker van der Waals interactions and a less stable complex. The bicyclic and somewhat globular shape of 4-ethylcamphor requires a host with a suitably dimensioned cavity.

Chirality: 4-Ethylcamphor is a chiral molecule. Chiral hosts, such as cyclodextrins (which are composed of chiral glucose units), can exhibit enantioselective recognition, meaning they may bind one enantiomer of 4-ethylcamphor preferentially over the other. mdpi.com This chiral discrimination would result in different association constants for the two enantiomers. This property is particularly valuable for applications in chiral separation and sensing.

Functional Group Interactions: The carbonyl group of 4-ethylcamphor can participate in dipole-dipole or hydrogen bonding interactions with complementary functional groups on the host molecule, further contributing to binding affinity and specificity. For example, the portal carbonyl groups of cucurbiturils can engage in strong ion-dipole interactions with cationic guests, and while 4-ethylcamphor is neutral, these portals still influence the electrostatic environment of the cavity. wikipedia.org

NMR spectroscopy, particularly 2D techniques like ROESY, is a powerful tool for elucidating the specific geometry and interactions within a host-guest complex in solution. d-nb.infobeilstein-journals.org

Self-Assembly Processes Involving 4-Ethylcamphor

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. rsc.org While 4-ethylcamphor itself is unlikely to self-assemble in a highly ordered fashion, it can be a component in self-assembling systems.

Amphiphilic Derivatives: By chemically modifying 4-ethylcamphor with a hydrophilic group (such as a polyethylene (B3416737) glycol chain), an amphiphilic molecule could be created. Such amphiphiles, composed of the hydrophobic camphor-based head and a hydrophilic tail, could self-assemble in water to form micelles, vesicles, or other ordered aggregates. mdpi.com The specific morphology of the self-assembled structure would depend on the balance between the hydrophobic and hydrophilic parts of the molecule.

Co-Assembly: 4-Ethylcamphor could participate in co-assembly processes with other molecules. For instance, in a system with a host molecule that can form dimers or larger aggregates, the inclusion of 4-ethylcamphor as a guest could template or influence the resulting supramolecular architecture. nih.gov

Surface Assembly: On a solid surface, 4-ethylcamphor molecules could potentially form ordered two-dimensional arrays, driven by a combination of molecule-surface and intermolecular interactions.

The study of such self-assembly processes often involves techniques like scanning tunneling microscopy (STM) and scanning electron microscopy (SEM) to visualize the resulting nanostructures. mdpi.comnih.gov

Design of Functional Supramolecular Systems with 4-Ethylcamphor

The encapsulation of 4-ethylcamphor within a host molecule can lead to the development of functional supramolecular systems with a range of potential applications. researchgate.neteurekalert.org

Controlled Release Systems: By forming an inclusion complex with a biocompatible host like a cyclodextrin, it may be possible to control the release of 4-ethylcamphor. nih.gov The release could be triggered by external stimuli such as changes in temperature, pH, or the presence of a competitive guest molecule that displaces 4-ethylcamphor from the host cavity.

Chiral Sensing and Separation: Leveraging the potential for enantioselective recognition by chiral hosts, supramolecular systems could be designed for the sensing or separation of the enantiomers of 4-ethylcamphor or other chiral analytes. mdpi.com

Catalysis in Confined Spaces: The hydrophobic cavity of a host molecule can act as a micro-environment for chemical reactions. By encapsulating 4-ethylcamphor, it might be possible to influence its reactivity or to use the complex to catalyze specific reactions, mimicking the active sites of enzymes. frontiersin.org

Functional Materials: Incorporation of 4-ethylcamphor-host complexes into larger material frameworks, such as polymers or gels, could impart specific properties to the material. For example, the release of the volatile 4-ethylcamphor from a gel could be developed for fragrance delivery applications.

The design of these functional systems relies on a thorough understanding of the molecular recognition, thermodynamic, and kinetic principles governing the interaction of 4-ethylcamphor with the chosen supramolecular components. osti.gov

Mechanistic Investigations of 4 Ethylcamphor S Chemical Reactivity

Reaction Pathway Elucidation using Spectroscopic Techniques (in situ)

The elucidation of reaction pathways for compounds like 4-ethylcamphor relies heavily on in situ spectroscopic methods, which allow for the real-time observation of a chemical reaction as it proceeds. nih.gov This approach provides direct evidence for the formation and consumption of reactants, intermediates, and products without altering the reaction environment.

Key in situ techniques applicable to studying 4-ethylcamphor's reactivity include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR is a powerful tool for monitoring structural changes in molecules during a reaction. anu.edu.auelectrochem.orgcardiff.ac.ukrsc.org For a hypothetical reaction of 4-ethylcamphor, such as a reduction of its carbonyl group, one could observe the disappearance of the characteristic ketone carbon signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the alcohol carbon. Time-resolved ¹H NMR could track the changes in proton environments, providing kinetic data on the reaction's progress. nih.govcardiff.ac.uk

Infrared (IR) Spectroscopy : This technique is particularly sensitive to changes in functional groups. In a reaction involving the carbonyl group of 4-ethylcamphor, in situ IR spectroscopy would monitor the decrease in the intensity of the strong C=O stretching band (typically around 1740 cm⁻¹) and the emergence of new bands, such as a broad O-H stretch if the ketone is reduced to an alcohol.

Raman Spectroscopy : Complementary to IR, Raman spectroscopy can also track changes in vibrational modes. It is especially useful for reactions in aqueous media where water's strong IR absorption can obscure important spectral regions.

These techniques, by providing a "molecular movie" of the reaction, are indispensable for confirming proposed reaction mechanisms and identifying transient species that might otherwise go undetected. cardiff.ac.uk

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by quantifying its rate and dependence on reactant concentrations. The results of these studies are summarized in a rate law, which takes the general form: Rate = k[A]^m[B]^n, where k is the rate constant, [A] and [B] are reactant concentrations, and m and n are the reaction orders.

A common method for determining the rate law is the method of initial rates . This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each.

Illustrative Example: Hypothetical Oxidation of 4-Ethylcamphor

Consider a hypothetical oxidation reaction: 4-Ethylcamphor + Oxidant → Product

To determine the rate law, a series of experiments could be designed. The table below presents hypothetical data for such a study.

| Experiment | Initial [4-Ethylcamphor] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻³ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2 : The concentration of 4-ethylcamphor is doubled, while the oxidant concentration is constant. The rate doubles (4.0 x 10⁻³ / 2.0 x 10⁻³ = 2). This indicates the reaction is first order with respect to 4-ethylcamphor (m=1).

Comparing Experiments 1 and 3 : The concentration of the oxidant is doubled, while the 4-ethylcamphor concentration is constant. The rate quadruples (8.0 x 10⁻³ / 2.0 x 10⁻³ = 4). This indicates the reaction is second order with respect to the oxidant (n=2).

Isotope Effects and Labeling Studies

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. rsc.orgchem-station.com By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), chemists can follow the label's position in the product, thereby revealing bond-making and bond-breaking steps.

The replacement of an atom with a heavier isotope can also affect the rate of the reaction, a phenomenon known as the Kinetic Isotope Effect (KIE) . chem-station.com A significant KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

For 4-ethylcamphor, isotopic labeling could be used to investigate various reactions:

Enolate Formation : The protons on the carbon adjacent to the carbonyl group (C3) are acidic. Replacing these protons with deuterium would allow for the study of enolization or enolate-based reactions. If deprotonation at C3 is the rate-determining step, a significant KIE would be observed. In the parent compound, camphor (B46023), the exo-proton is exchanged more rapidly than the endo-proton under basic conditions. rsc.org

Hydroxylation Reactions : Studies on camphor have used deuterium labeling at the C5 position to investigate enzymatic hydroxylation mechanisms. nih.govnih.govacs.org Such studies revealed the existence of a radical intermediate. nih.govacs.org A similar approach could be applied to 4-ethylcamphor to probe the mechanism of oxidation at various positions on its bicyclic ring or ethyl group.

Investigation of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. youtube.com Identifying these intermediates is crucial for a complete understanding of the reaction mechanism. Based on the structure of 4-ethylcamphor, several types of intermediates could be formed depending on the reaction conditions:

Carbocations : In the presence of strong acids, the carbonyl oxygen of 4-ethylcamphor can be protonated. Subsequent reactions, particularly those involving rearrangements, would proceed through carbocation intermediates. The chemistry of terpenes is rich with examples of complex molecular rearrangements that occur via carbocationic cascades. nih.govresearchgate.netresearchgate.net The rigid bicyclic structure of the camphor skeleton can lead to specific, well-defined rearrangements like the Wagner-Meerwein shift.

Enolates/Enols : Under basic conditions, a proton can be removed from the C3 position to form a resonance-stabilized enolate anion. Under acidic conditions, the corresponding neutral enol can be formed. These intermediates are key to understanding reactions like alpha-halogenation and aldol (B89426) condensations.

Radicals : Radical intermediates can be generated under photochemical conditions or by using radical initiators. For instance, the enzymatic hydroxylation of camphor is proposed to proceed through a carbon radical intermediate. nih.gov

These intermediates are typically detected by spectroscopic methods or by "trapping" them with a reagent that reacts with them to form a stable, isolatable product.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Ethylcamphor

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and quantification of organic compounds like 4-Ethylcamphor. lcms.czcurrenta.de Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. currenta.demdpi.comnih.gov

For structural elucidation , HRMS offers several key advantages. The high mass accuracy allows for the determination of a molecule's elemental formula from its measured mass-to-charge ratio (m/z). currenta.demassspeclab.com Furthermore, the high resolving power of these instruments enables the clear observation of isotopic patterns, which serve as a specific fingerprint for a given elemental composition. currenta.dethermofisher.com Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides invaluable structural information. In this process, the precursor ion of 4-Ethylcamphor is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed to piece together the molecule's structure. currenta.demdpi.com

For quantitative analysis , HRMS provides enhanced selectivity and sensitivity, which is particularly beneficial when analyzing samples in complex matrices. lcms.czchromatographyonline.com Advances in HRMS technology have improved its dynamic range, linearity, and sensitivity, making it increasingly suitable for quantitative studies that were traditionally dominated by triple quadrupole instruments. lcms.cz Techniques such as Time-of-Flight Mass Spectrometry (Tof-MRM) can maximize the duty cycle for a target m/z range, leading to a significant increase in signal response and selectivity, allowing for detection at very low concentrations. lcms.cz

| HRMS Parameter | Application in 4-Ethylcamphor Analysis | Benefit |

| High Mass Accuracy | Determination of elemental formula (C₁₂H₂₀O for 4-Ethylcamphor). nist.gov | Provides high confidence in molecular formula assignment, distinguishing between isobaric compounds. currenta.demdpi.com |

| High Resolution | Separation of the 4-Ethylcamphor signal from matrix interferences and observation of its unique isotopic pattern. currenta.dethermofisher.com | Increases specificity and reduces background noise, leading to more accurate detection and identification. thermofisher.com |

| Fragment Analysis (MS/MS) | Generation of a characteristic fragmentation pattern to confirm the molecular structure. | Offers detailed structural information, confirming connectivity and identifying key functional groups. mdpi.comnih.gov |

| High Sensitivity | Detection and quantification of trace amounts of 4-Ethylcamphor in complex mixtures. | Enables analysis at low concentration levels, crucial for purity analysis and metabolomics. lcms.czsannova.net |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. numberanalytics.comnih.gov For a molecule with stereocenters like 4-Ethylcamphor, advanced NMR techniques are essential for unambiguously defining its stereochemistry and understanding its conformational dynamics. numberanalytics.comnumberanalytics.com

Stereochemical analysis relies on through-bond and through-space correlations between nuclei. Two-dimensional (2D) NMR techniques are particularly powerful in this regard. longdom.org

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to establish the connectivity within the molecule. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about protons that are close in space, which is critical for determining the relative stereochemistry of chiral centers. longdom.orgipb.pt The magnitude of coupling constants (J-values) between vicinal protons can also provide crucial stereochemical information, for example, distinguishing between cis and trans isomers in cyclic systems. ipb.pt

Conformational analysis investigates the different spatial arrangements a molecule can adopt through bond rotations. csic.es Since flexible molecules like 4-Ethylcamphor often exist as a mixture of rapidly equilibrating conformers in solution, their NMR spectrum is a population-weighted average. torvergata.it

Variable Temperature (VT) NMR studies can be used to study these equilibria. rsc.org By analyzing the changes in chemical shifts with temperature, it is possible to determine the thermodynamic parameters (ΔH) for the conformational exchange. rsc.org

Computational analysis , such as the DP4+ probability method, integrates quantum mechanical calculations with experimental NMR data (chemical shifts) to identify the most likely conformation or combination of conformers present in solution. csic.es This approach allows for a more precise differentiation between very similar conformations. csic.esrsc.org

| Advanced NMR Technique | Application for 4-Ethylcamphor | Information Gained |

| COSY (Correlation Spectroscopy) | Mapping ¹H-¹H spin-spin coupling networks. | Reveals proton connectivity through chemical bonds. longdom.org |

| NOESY/ROESY (Nuclear Overhauser Effect) | Detecting protons that are close in space (<5 Å). | Determines relative stereochemistry and spatial arrangements. longdom.orgipb.pt |

| HSQC/HMBC (Heteronuclear Correlation) | Correlating protons with directly attached (HSQC) or long-range coupled (HMBC) carbons. | Provides carbon framework and confirms atom connectivity. ipb.pt |

| Variable Temperature (VT) NMR | Analyzing NMR spectra at different temperatures. | Investigates the dynamics of conformational changes and determines thermodynamic parameters. rsc.org |

| Computational Methods (e.g., DP4+) | Comparing experimental chemical shifts with calculated values for different possible stereoisomers and conformers. | Assigns the most probable conformation and stereochemistry. csic.es |

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Purity and Mixture Analysis

Chromatography is a fundamental separation technique that is indispensable for analyzing 4-Ethylcamphor, especially for assessing its purity and for its detection within complex mixtures. nih.goviipseries.org When coupled with mass spectrometry, it creates a powerful analytical platform that combines physical separation with mass-based detection and identification. wikipedia.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique for the analysis of volatile and semi-volatile compounds like 4-Ethylcamphor. wikipedia.orgthermofisher.com In GC, the sample is vaporized and separated into its components as it travels through a capillary column. thermofisher.com Separation is based on the compounds' boiling points and their interactions with the column's stationary phase. thermofisher.comdrawellanalytical.com The separated components then enter the mass spectrometer, which provides definitive identification based on their mass spectra. wikipedia.org GC-MS is widely used for food and flavor analysis, environmental monitoring, and the detection of metabolic disorders. wikipedia.orgthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com LC separates compounds based on their interactions with the stationary and mobile phases, making it highly versatile and suitable for a broad range of molecules, including those that are non-volatile or thermally unstable. thermofisher.comtaylorfrancis.com This technique is particularly valuable for analyzing complex biological and environmental samples, offering high sensitivity and selectivity. wikipedia.orgresearchgate.net The synergy between LC's separation of components and MS's spectral information allows for the confident identification of compounds even in intricate mixtures. wikipedia.org

| Technique | Principle of Separation | Analytes | Key Advantages for 4-Ethylcamphor Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. thermofisher.comdrawellanalytical.com | Volatile and semi-volatile compounds. thermofisher.com | High resolution for complex mixtures, robust, "gold standard" for identification of volatile compounds. wikipedia.orgthermofisher.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. thermofisher.com | Wide range, including non-volatile and thermally labile compounds. wikipedia.orgthermofisher.com | Versatile due to various column chemistries, ideal for complex matrices and separating isomers. wikipedia.orgthermofisher.com |

Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible, Chiroptical) for Characterization

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in 4-Ethylcamphor by measuring its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. utdallas.edursc.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. utdallas.edu The absorption of this radiation is detected and plotted as a spectrum. The IR spectrum of 4-Ethylcamphor would show characteristic absorption bands corresponding to its functional groups, most notably a strong, sharp peak for the carbonyl (C=O) group of the ketone, typically found around 1710-1720 cm⁻¹. utdallas.edu The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which is unique to each molecule and provides a molecular "fingerprint". libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. libretexts.org Molecules containing chromophores—parts of the molecule that absorb light—can be analyzed by this technique. wikipedia.org The absorption of UV or visible light excites electrons from their ground state to a higher energy state. libretexts.orgtechnologynetworks.com For 4-Ethylcamphor, the ketone functional group acts as a chromophore, leading to characteristic absorptions in the UV region, specifically an n→π* transition. The wavelength of maximum absorbance (λmax) can be influenced by the solvent used. rsc.org

Chiroptical Spectroscopy , which includes techniques like Circular Dichroism (CD), is specifically used for the analysis of chiral molecules. Since 4-Ethylcamphor is chiral, these techniques can provide information about its absolute stereochemistry by measuring the differential absorption of left- and right-circularly polarized light. wordpress.com

| Spectroscopic Technique | Principle | Information Obtained for 4-Ethylcamphor |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. utdallas.edu | Identifies functional groups, such as the characteristic C=O stretch of the ketone. utdallas.edu |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light, causing electronic transitions of chromophores. wikipedia.orgtechnologynetworks.com | Confirms the presence of the carbonyl chromophore and can be used for quantification via the Beer-Lambert law. libretexts.org |

| Chiroptical Spectroscopy (e.g., CD) | Measures the differential absorption of circularly polarized light by chiral molecules. wordpress.com | Provides information about the absolute configuration and stereochemistry. wordpress.com |

Hyphenated Techniques and Automation in 4-Ethylcamphor Analysis

The analysis of 4-Ethylcamphor benefits significantly from the integration of multiple analytical steps into single, streamlined processes, a concept known as hyphenation and automation.

Hyphenated techniques involve the direct coupling of a separation technique with a spectroscopic detection method. nih.goviipseries.org This combination leverages the strengths of each individual technique to provide more comprehensive information from a single analysis. nih.govnumberanalytics.com The most common examples are GC-MS and LC-MS, which have revolutionized the analysis of complex mixtures. nih.govnumberanalytics.com Other powerful hyphenated systems include LC-NMR, which couples liquid chromatography with NMR spectroscopy, allowing for the direct structural elucidation of separated components. numberanalytics.com The primary advantages of hyphenation include enhanced sensitivity and selectivity, more comprehensive data from a single run, and improved efficiency by reducing analysis time. numberanalytics.com

Automation in the analytical workflow for 4-Ethylcamphor offers substantial improvements in data quality, throughput, and efficiency. thermofisher.com Automating sample preparation steps—such as liquid handling, extraction, and dilution—minimizes the potential for human error, leading to more accurate and reproducible results. thermofisher.comyoutube.com Automated systems can operate continuously, significantly increasing sample throughput. youtube.com Furthermore, automation can lead to cost savings by reducing the consumption of solvents and reagents, which also aligns with environmentally sustainable laboratory practices. thermofisher.com The integration of automation with hyphenated techniques, controlled by sophisticated software, allows for unattended and highly efficient analysis of large numbers of samples. thermofisher.com

| Concept | Description | Key Benefits for 4-Ethylcamphor Analysis |

| Hyphenated Techniques | The online combination of a separation technique (like GC or LC) and a spectroscopic detection technique (like MS or NMR). nih.goviipseries.orgrjpn.org | Enhanced Specificity: Combines separation power with definitive identification. numberanalytics.comComprehensive Analysis: Provides separation, quantification, and structural information in a single run. numberanalytics.comImproved Efficiency: Reduces sample handling and overall analysis time. numberanalytics.com |

| Automation | The use of robotic systems and software to perform analytical steps, particularly sample preparation and injection. thermofisher.comyoutube.com | Increased Throughput: Enables 24/7 operation and processing of more samples. youtube.comEnhanced Data Quality: Minimizes human error, leading to higher precision and reproducibility. thermofisher.comCost and Time Savings: Reduces manual labor and consumption of solvents and reagents. thermofisher.com |

Enzymatic Transformations and Biocatalysis Involving 4 Ethylcamphor

Microbial and Enzymatic Biotransformation Pathways of 4-Ethylcamphor

Direct studies on the microbial biotransformation of 4-ethylcamphor have not been extensively reported. However, biotransformation, the process of using biological systems to modify chemical compounds, is a well-established field. mdpi.comfrontiersin.org Microorganisms, particularly fungi and bacteria, possess a vast arsenal (B13267) of enzymes capable of performing highly specific chemical reactions, such as hydroxylation, oxidation, and methylation, often with a high degree of regio- and stereoselectivity. d-nb.infomdpi.com

For the parent compound, camphor (B46023), microbial transformation pathways are well-documented. The most prominent pathway involves hydroxylation catalyzed by cytochrome P450 monooxygenases. nih.gov For instance, the bacterium Pseudomonas putida metabolizes camphor by hydroxylating it at the 5-exo position. brandeis.edu Fungi from genera such as Aspergillus and Penicillium are also known for their versatile biotransformation capabilities on a wide range of substrates. mdpi.com

Based on these precedents, it is highly probable that 4-ethylcamphor would undergo similar biotransformation pathways. The primary reaction would likely be hydroxylation, which could occur at several positions on the camphor skeleton or on the ethyl side chain. The exact metabolic products would depend on the specific microorganism and the enzymes it expresses.

Enzyme Identification and Characterization Involved in 4-Ethylcamphor Metabolism

To date, no enzyme has been specifically isolated and characterized for its activity on 4-ethylcamphor. The archetypal enzyme for this class of substrate is camphor 5-monooxygenase , also known as cytochrome P450cam or CYP101A1 , from the soil bacterium Pseudomonas putida. brandeis.edu This enzyme is one of the most thoroughly studied of all cytochrome P450s and is renowned for its high efficiency and specificity in hydroxylating camphor. nih.govbrandeis.edu

The P450cam system consists of three protein components:

Cytochrome P450cam: A heme-containing protein that binds the substrate and catalyzes the oxidation.

Putidaredoxin: An iron-sulfur protein that acts as an electron shuttle. researchgate.net

Putidaredoxin Reductase: An NADH-dependent flavoprotein that transfers electrons from NADH to putidaredoxin. researchgate.net

It is highly likely that enzymes responsible for 4-ethylcamphor metabolism would belong to the cytochrome P450 superfamily. wikipedia.org The characterization of such an enzyme would involve its isolation, purification, and the determination of key properties as outlined in the hypothetical table below.

Table 1: Hypothetical Enzyme Characterization Profile for 4-Ethylcamphor Metabolism This table is illustrative, based on typical data for related enzymes, as specific research on 4-ethylcamphor is not available.

| Parameter | Description | Hypothetical Value/Observation |

| Enzyme Family | The superfamily of enzymes most likely to metabolize 4-ethylcamphor. | Cytochrome P450 (CYP) |

| Source Organism | Potential microbial sources for isolating the enzyme. | Pseudomonas sp., Bacillus sp., Aspergillus sp. |

| Catalytic Reaction | The primary chemical transformation performed by the enzyme. | Regio- and stereospecific hydroxylation. |

| Cofactors Required | Non-protein components essential for catalytic activity. | Heme, NAD(P)H, Electron Transfer Partners |

| Optimal pH | The pH at which the enzyme exhibits maximum catalytic activity. | ~7.0 - 8.0 |

| Optimal Temperature | The temperature at which the enzyme is most active and stable. | 25 - 40°C |

| Kinetic Parameters | Michaelis-Menten values indicating enzyme-substrate affinity and turnover. | K_m and k_cat would require experimental determination. |

Chemoenzymatic Synthesis of 4-Ethylcamphor Derivatives

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity of biocatalysts with the versatility of traditional chemical reactions to produce complex molecules. chemistryviews.orgnih.gov While no specific chemoenzymatic routes starting from 4-ethylcamphor have been published, its structure makes it an interesting candidate for such approaches.

A plausible chemoenzymatic strategy would involve an initial biocatalytic step to introduce a functional group with high precision, followed by conventional chemical modifications. For example, a cytochrome P450 enzyme could be used to hydroxylate 4-ethylcamphor at a specific, non-activated C-H bond—a reaction that is exceptionally challenging to achieve with standard chemical reagents. researchgate.net The resulting hydroxylated derivative could then serve as a versatile intermediate for further chemical synthesis, such as esterification or etherification, to generate a library of novel 4-ethylcamphor derivatives. This approach leverages the key advantages of biocatalysis, namely its high selectivity and operation under mild, environmentally benign conditions. rsc.org

Table 2: Plausible Chemoenzymatic Route for a 4-Ethylcamphor Derivative This table outlines a hypothetical synthetic pathway, as no specific examples for 4-ethylcamphor currently exist in the literature.

| Step | Reaction Type | Catalyst | Reactant | Product | Rationale |

| 1 | Biocatalytic Hydroxylation | Cytochrome P450 Monooxygenase | 4-Ethylcamphor | A specific Hydroxy-4-ethylcamphor isomer | Introduce a reactive hydroxyl group with high regio- and stereoselectivity. |

| 2 | Chemical Acylation | Anhydride or Acid Chloride | Hydroxy-4-ethylcamphor | Ester of Hydroxy-4-ethylcamphor | Create a derivative with modified properties (e.g., solubility, bioactivity). |

Catalytic Mechanisms of Enzymatic Interactions with 4-Ethylcamphor

The catalytic mechanism for the enzymatic transformation of 4-ethylcamphor has not been experimentally determined. However, it is expected to follow the canonical mechanism of cytochrome P450 enzymes, which has been extensively detailed through studies on substrates like camphor. nih.govnih.govacs.org This mechanism is known as the "oxygen rebound" mechanism. nih.govwikipedia.org

The key steps in the catalytic cycle are:

Substrate Binding: 4-ethylcamphor binds to the active site of the P450 enzyme, displacing a water molecule coordinated to the heme iron. brandeis.edunih.gov

Reduction (First Electron): The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by receiving an electron from a redox partner protein. researchgate.net

Dioxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Reduction (Second Electron): A second electron is introduced, which, along with two protons from the solvent, facilitates the cleavage of the O-O bond. One oxygen atom is released as a water molecule. nih.govacs.org

Compound I Formation: The other oxygen atom remains bound to the iron, forming a highly reactive iron(IV)-oxo porphyrin π-cation radical intermediate known as Compound I . This is the primary oxidizing species in the cycle. researchgate.netacs.org

Hydrogen Abstraction: Compound I, a powerful oxidant, abstracts a hydrogen atom from a C-H bond on the 4-ethylcamphor substrate. This creates a transient substrate radical and a ferryl-hydroxide intermediate. nih.gov

Oxygen Rebound: The hydroxyl group from the iron intermediate rapidly "rebounds" onto the substrate radical, forming the final hydroxylated product. nih.govwikipedia.org

Product Release: The hydroxylated 4-ethylcamphor product dissociates from the active site, regenerating the enzyme for another catalytic cycle.

The exact position of hydroxylation on the 4-ethylcamphor molecule would be dictated by the specific architecture of the enzyme's active site, which orients the substrate in a precise manner relative to the reactive iron-oxo species. researchgate.net

Future Perspectives and Emerging Research Directions for 4 Ethylcamphor

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Machine learning models, particularly those based on graph learning, can be trained on large datasets of molecules to recognize the intricate relationships between a compound's structure and its biological activity or material properties. mdpi.comarxiv.org By inputting the known structure of 4-Ethylcamphor, these models could rapidly screen it against thousands of biological targets in silico, predicting potential therapeutic applications far beyond its currently identified antibiofilm properties. rsc.org Generative AI models can take this a step further by designing novel derivatives of 4-Ethylcamphor, optimizing its structure to enhance specific activities or introduce new functionalities. oxfordglobal.com This process, known as de novo drug design, could lead to the creation of next-generation antibiotics or other therapeutic agents based on the camphor (B46023) scaffold. mdpi.commit.edu

The integration of AI can also streamline the chemical synthesis process itself. AI platforms can recommend optimal reaction conditions, including catalysts and solvents, to improve the efficiency and yield of 4-Ethylcamphor synthesis, aligning with the goals of sustainable chemistry. revvitysignals.com

Table 1: Potential AI/ML Applications for 4-Ethylcamphor

| AI/ML Application | Description | Potential Outcome for 4-Ethylcamphor |

|---|---|---|

| Virtual Screening | Computational simulation to predict the interaction of a molecule with various biological targets. endava.com | Identification of new therapeutic targets (e.g., anti-inflammatory, anti-cancer) for 4-Ethylcamphor and its analogues. |

| De Novo Design | Use of generative models to create novel molecules with optimized properties. mdpi.comoxfordglobal.com | Design of more potent antibiofilm agents or new compounds with entirely different biological functions based on the 4-Ethylcamphor scaffold. |

| Property Prediction | Algorithms that predict physicochemical properties, bioactivity, and toxicity from molecular structure. nih.gov | Rapid assessment of the "drug-likeness" and potential safety profile of new 4-Ethylcamphor derivatives, reducing late-stage failures. researchgate.net |

Novel Applications in Materials Science and Nanoarchitectures

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.org The unique structural features of 4-Ethylcamphor—its rigid, chiral, bicyclic core derived from a renewable resource—make it an intriguing building block for advanced materials and nanoarchitectures.

In polymer science, camphor and its derivatives have been explored for their role as bio-based plasticizers. The ethyl group on 4-Ethylcamphor could modulate its compatibility with various polymer matrices, potentially leading to the development of new bioplastics with tailored flexibility and thermal properties. Furthermore, the integration of such chiral molecules into polymer chains can induce unique optical properties, opening avenues for applications in optical films and sensors. Conductive polymers, for instance, are a key area of materials science where additives can influence performance. cas.org

The field of nanoarchitectures, particularly the construction of materials at the nanoscale, could also benefit from 4-Ethylcamphor. Its inherent chirality is a valuable feature for creating chiral plasmonic materials or as a component in metal-organic frameworks (MOFs). These structured nanomaterials have applications ranging from asymmetric catalysis to advanced optics. The self-assembly of 4-Ethylcamphor derivatives could lead to the formation of ordered nanostructures like liquid crystals or organogels, driven by specific intermolecular interactions.

Table 2: Potential Materials Science Applications for 4-Ethylcamphor

| Application Area | Potential Role of 4-Ethylcamphor | Emerging Technology |

|---|---|---|

| Polymers & Composites | Bio-based plasticizer or monomer. | Development of sustainable plastics and functional composites with tailored mechanical or optical properties. cmu.edu |

| Nanoarchitectures | Chiral building block for self-assembly. | Creation of chiral nanomaterials for catalysis, sensing, or advanced optical devices. cas.org |

| Smart Materials | Component in stimuli-responsive materials. | Materials that change properties (e.g., color, conductivity) in response to environmental triggers. |

| Aerogels | Gel precursor component. | Synthesis of lightweight, porous aerogels with specialized surface chemistry for insulation or absorption applications. cas.org |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are central to modern chemical manufacturing, aiming for higher efficiency, reduced waste, and the use of renewable resources. chemicals.gov.inresearchgate.net The synthesis and application of 4-Ethylcamphor are ripe for innovation under this paradigm.

Camphor itself is a renewable feedstock derived from plant sources. The synthesis of 4-Ethylcamphor from this starting material can be systematically improved using green chemistry strategies. This includes:

Catalysis: Employing reusable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, can replace traditional stoichiometric reagents, leading to milder reaction conditions, higher selectivity, and reduced waste. ijsetpub.comchembam.com

Alternative Solvents: Moving away from volatile organic compounds towards greener solvents like water, supercritical fluids, or deep eutectic solvents can significantly lower the environmental impact of the synthesis process. numberanalytics.comorientjchem.org

Atom Economy: Redesigning the synthetic route to maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle that minimizes waste. epa.gov